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Compound of Interest

Compound Name:
(R)-tert-butyl 1-

cyanoethylcarbamate

Cat. No.: B012532 Get Quote

(R)-tert-butyl 1-cyanoethylcarbamate (CAS No. 100927-09-1) is a specialized organic

compound valued for its dual functionality: a nitrile group and a stereochemically defined amine

protected by a tert-butyloxycarbonyl (Boc) group.[1] The Boc group is a cornerstone of modern

organic synthesis, particularly in peptide chemistry and drug design, prized for its stability under

a wide range of conditions and its clean, straightforward removal under mild acidic conditions.

[2]

The true value of this molecule lies in its identity as a chiral α-aminonitrile. The nitrile can be

hydrolyzed to a carboxylic acid or reduced to an amine, making (R)-tert-butyl 1-
cyanoethylcarbamate a direct precursor to enantiomerically pure (R)-alanine derivatives and

other valuable chiral synthons. Such chiral amines are ubiquitous structural motifs in a vast

array of pharmaceuticals, making this compound a critical starting material for asymmetric

synthesis.

Core Physicochemical Properties and Safety Data
A thorough understanding of a compound's physical properties is foundational to its effective

use in the laboratory, informing decisions on storage, solvent selection, and reaction setup.

Physical and Chemical Data
The quantitative data for (R)-tert-butyl 1-cyanoethylcarbamate are summarized below.

Where specific experimental data for the target compound is not publicly available, data from
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the parent compound, tert-butyl carbamate, is provided for context and estimation.

Property Value Source

CAS Number 100927-09-1 [1][3]

Molecular Formula C₈H₁₄N₂O₂ [1]

Molecular Weight 170.21 g/mol [1]

Appearance Solid (predicted) -

Melting Point
105-109 °C (for tert-butyl

carbamate)
-

Storage Temperature
2-8°C, Sealed in a dry

environment
[1]

Solubility

Soluble in many organic

solvents (e.g., DCM, THF,

DMSO)

-

Safety and Handling
As a nitrile-containing compound, appropriate safety precautions are mandatory. The Globally

Harmonized System (GHS) classifications highlight the primary hazards associated with this

chemical.

Hazard Class GHS Classification
Precautionary
Statements

Source

Skin

Corrosion/Irritation

H315: Causes skin

irritation

P280, P302+P352,

P332+P313
[1]

Serious Eye

Damage/Irritation

H319: Causes serious

eye irritation

P280,

P305+P351+P338,

P337+P313

[1]

Core Handling Protocol:
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Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood

to avoid inhalation of any dust or vapors.

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety

glasses with side shields, and nitrile gloves.

Storage: Store in a tightly sealed container in a cool, dry place as recommended.[1]

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Spectroscopic Characterization: A Predictive
Analysis
While a publicly curated, complete set of spectra for this specific molecule is not readily

available, its structure allows for a highly accurate prediction of its key spectroscopic features.

This predictive analysis is a critical skill for verifying the identity and purity of synthesized

material.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of organic molecules. The expected

signals for (R)-tert-butyl 1-cyanoethylcarbamate are detailed below.
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Proton (¹H)
Environment

Expected
Chemical Shift
(δ, ppm)

Multiplicity Integration Key Insights

-C(CH₃)₃ (Boc) ~1.4-1.5 Singlet (s) 9H

The strong

singlet is the

hallmark of the

Boc-protecting

group.

-CH(CH₃) ~1.6 Doublet (d) 3H

This doublet

arises from

coupling to the

adjacent methine

proton.

-CH(CH₃) ~4.6-4.8

Quartet of

doublets (qd) or

multiplet (m)

1H

Coupled to the

methyl protons

and the N-H

proton. Its

position indicates

it's attached to

two

electronegative

atoms (N and

CN).

-NH ~5.0-5.5

Doublet (d) or

broad singlet (br

s)

1H

The chemical

shift is variable

and the peak can

be broad due to

hydrogen

bonding and

exchange.[4]

Coupling to the

methine proton

may be

observed.
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Carbon (¹³C) Environment
Expected Chemical Shift
(δ, ppm)

Key Insights

-C(CH₃)₃ (Boc) ~28

Characteristic signal for the

methyl carbons of the Boc

group.

-C(CH₃)₃ (Boc) ~81

The quaternary carbon of the

Boc group, shifted downfield

by the adjacent oxygen.

-CH(CH₃) ~20
Typical aliphatic methyl carbon

signal.

-CH(CH₃) ~40-45

The stereocenter carbon, its

shift influenced by the attached

nitrogen and nitrile.

-C≡N (Nitrile) ~118-120
A key diagnostic signal for the

nitrile functional group.

C=O (Carbamate) ~155

The carbonyl carbon of the

carbamate, a highly

deshielded signal.

Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying key functional groups.
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Functional Group
Expected
Wavenumber
(cm⁻¹)

Appearance Key Insights

N-H Stretch

(Carbamate)
~3300-3400 Medium, sharp

Indicates the

presence of the N-H

bond in the

carbamate.

C-H Stretch (Aliphatic) ~2850-3000 Strong, sharp

Corresponds to the C-

H bonds of the methyl

and tert-butyl groups.

C≡N Stretch (Nitrile) ~2240-2260
Medium to weak,

sharp

A highly diagnostic,

though sometimes

weak, peak for the

nitrile group.

C=O Stretch

(Carbamate)
~1680-1710 Strong, sharp

The prominent

carbonyl absorption is

a defining feature of

the carbamate.

N-H Bend ~1510-1540 Medium

Often seen in

secondary amides

and carbamates.

Synthesis Methodologies: A Tale of Two Strategies
The synthesis of chiral α-aminonitriles can be approached from multiple angles. We will detail

two robust and field-proven strategies: a stereoretentive displacement reaction and an

asymmetric Strecker synthesis.

Strategy 1: Stereoretentive Cyanide Displacement
(Adapted Protocol)
This approach leverages a readily available chiral starting material, (R)-Alaninol, and converts it

into the target aminonitrile. The key steps are Boc protection of the amine, activation of the

primary alcohol (e.g., as a mesylate), and subsequent Sₙ2 displacement with a cyanide source.
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This method is advantageous as it preserves the stereochemistry of the starting material. The

following protocol is adapted from a validated synthesis of a structurally analogous compound.

[5]

Step 1: Boc Protection

Step 2: Mesylation

Step 3: Cyanide Displacement

(R)-Alaninol

(R)-tert-butyl (1-hydroxypropan-2-yl)carbamate

 

Di-tert-butyl dicarbonate (Boc)₂O
Triethylamine (Et₃N)

THF

 

(R)-2-((tert-butoxycarbonyl)amino)propyl methanesulfonate

 

Methanesulfonyl chloride (MsCl)
Triethylamine (Et₃N)

DCM

 

(R)-tert-butyl (1-cyanoethyl)carbamate

 

Sodium Cyanide (NaCN)
DMSO

 

Click to download full resolution via product page

Diagram 1: Synthesis via Stereoretentive Cyanide Displacement.

Detailed Experimental Protocol:

Step 1: Boc Protection of (R)-Alaninol:
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To a stirred solution of (R)-Alaninol (1.0 eq) and triethylamine (1.1 eq) in anhydrous

tetrahydrofuran (THF) at 0 °C, add a solution of di-tert-butyl dicarbonate (1.05 eq) in THF

dropwise.

Allow the reaction to warm to room temperature and stir for 12-18 hours until TLC analysis

indicates complete consumption of the starting material.

Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and

wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield (R)-tert-butyl

(1-hydroxypropan-2-yl)carbamate, which can often be used without further purification.

Step 2: Mesylation of the Alcohol:

Dissolve the crude alcohol from Step 1 (1.0 eq) in anhydrous dichloromethane (DCM) and

cool to 0 °C.

Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride

(1.2 eq).

Stir the reaction at 0 °C for 2-4 hours. Monitor by TLC.

Upon completion, dilute with DCM and wash with cold water and brine. Dry the organic

phase over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude mesylate.

Causality: The alcohol is converted to a good leaving group (mesylate) to facilitate the

subsequent nucleophilic substitution.

Step 3: Sₙ2 Displacement with Cyanide:

Caution: Sodium cyanide is highly toxic. Handle with extreme care using appropriate

safety measures.

Dissolve the crude mesylate (1.0 eq) in anhydrous dimethyl sulfoxide (DMSO).

Add sodium cyanide (3.0 eq) in one portion.

Heat the mixture to 45-50 °C and stir for 18 hours.[5]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 13 Tech Support

https://www.researchgate.net/publication/286362688_High-yielding_large-scale_synthesis_of_nprotected--aminonitriles_Tert-butyl_1R-2-Cyano-1-phenylethylcarbamate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b012532?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cool the reaction mixture to 0 °C and carefully quench by adding cold water.

Extract the aqueous phase multiple times with diethyl ether or ethyl acetate.

Combine the organic extracts, wash thoroughly with brine to remove residual DMSO, and

dry over anhydrous MgSO₄.

Filter and concentrate the solvent. The resulting crude product can be purified by column

chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure

(R)-tert-butyl 1-cyanoethylcarbamate.

Strategy 2: Asymmetric Strecker Synthesis
The Strecker synthesis is a classic multi-component reaction that forms an α-aminonitrile from

an aldehyde, an amine, and a cyanide source.[6][7] To achieve enantioselectivity, a chiral

amine or a chiral catalyst is employed. For our target, we can envision a pathway starting with

acetaldehyde, using tert-butyl carbamate as the "amine" component (or a precursor), and a

cyanide source, all mediated by a chiral catalyst.

Acetaldehyde

(R)-tert-butyl (1-cyanoethyl)carbamate

One-Pot Reaction

tert-Butyl Carbamate
(or Ammonia + Boc₂O)

One-Pot Reaction

Cyanide Source
(e.g., TMSCN)

One-Pot Reaction

Chiral Catalyst
(e.g., Chiral Thiourea or Phosphoric Acid)

One-Pot Reaction

Click to download full resolution via product page

Diagram 2: Conceptual Asymmetric Strecker Synthesis Workflow.

Conceptual Protocol:

The power of the Strecker synthesis lies in its convergence. A chiral catalyst, such as a

thiourea or phosphoric acid derivative, would co-ordinate the imine intermediate formed in situ

from acetaldehyde and the amine component. This creates a chiral environment, directing the

nucleophilic attack of the cyanide ion to one face of the imine, thereby establishing the (R)-
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stereocenter. While specific conditions would require optimization, this strategy represents a

highly efficient and atom-economical approach to the target molecule.[8]

Applications in Drug Development and Medicinal
Chemistry
The utility of (R)-tert-butyl 1-cyanoethylcarbamate is realized when it is transformed into

more complex molecular architectures for drug discovery.

Synthesis of Chiral α-Amino Acids: Acidic hydrolysis of the nitrile group, typically followed by

deprotection of the Boc group, provides a direct route to optically pure (R)-Alanine.

Synthesis of Chiral 1,2-Diamines: Reduction of the nitrile group (e.g., using LiAlH₄, H₂/Raney

Ni) yields the corresponding chiral 1,2-diaminopropane derivative. This N-Boc-(R)-1,2-

diaminopropane is a valuable building block for synthesizing ligands, catalysts, and complex

drug molecules.

Pharmaceutical Intermediate: Carbamate-protected chiral intermediates are critical in the

multi-step synthesis of modern pharmaceuticals. For instance, a structurally related

carbamate derivative is a key intermediate in the synthesis of the anti-epileptic drug

Lacosamide.[9] This highlights the role of such building blocks in constructing the core of

bioactive molecules.

Conclusion
(R)-tert-butyl 1-cyanoethylcarbamate is more than a simple chemical; it is a strategic tool for

the efficient construction of stereochemically complex molecules. Its robust Boc-protecting

group and versatile nitrile functionality provide medicinal chemists with a reliable and

predictable building block. A deep understanding of its properties, handling requirements, and

synthetic access, as detailed in this guide, empowers researchers to fully leverage its potential

in the discovery and development of next-generation therapeutics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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